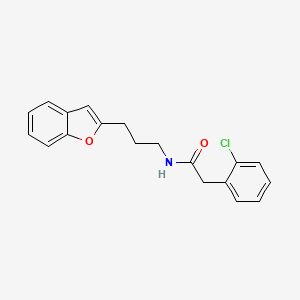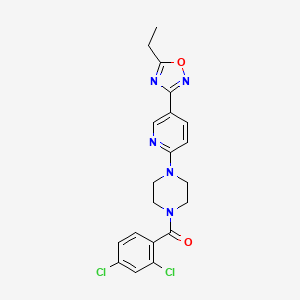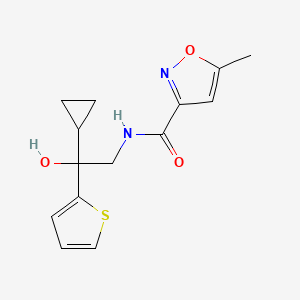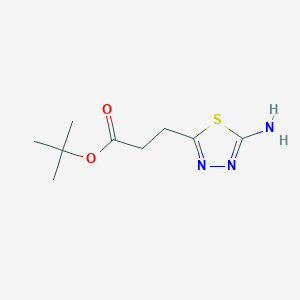![molecular formula C9H7BrN2O B2723816 (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 452276-28-7](/img/structure/B2723816.png)
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine, also known as BRINol, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mecanismo De Acción
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to increase the production of certain cytokines, which are involved in immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively modulate certain biological processes without affecting others. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using this compound is that its effects may be dose-dependent, making it difficult to determine optimal dosages for experiments.
Direcciones Futuras
There are many potential future directions for research involving (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine. One area of interest is in the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new this compound analogs with improved specificity and efficacy.
Métodos De Síntesis
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine can be synthesized through a multi-step process involving the reaction of 5-bromoindole with various reagents. One common method involves the reaction of 5-bromoindole with hydroxylamine-O-sulfonic acid in the presence of sodium acetate and acetic anhydride. This reaction yields the intermediate product, which is then reacted with formaldehyde to produce this compound.
Aplicaciones Científicas De Investigación
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has shown potential applications in a variety of scientific research areas. One area of interest is in cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential tool for studying inflammatory diseases. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential tool for studying neurological disorders.
Propiedades
IUPAC Name |
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVMIJXDSHTOF-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)



![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)

![3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2723756.png)